N,N'-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine)

Description

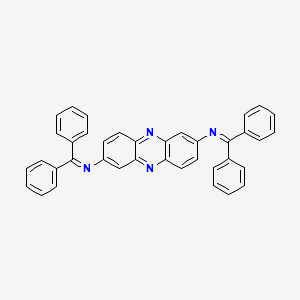

N,N'-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) is a conjugated Schiff base compound featuring a phenazine core linked to two diphenylmethanimine groups via imine bonds. Phenazine, a nitrogen-containing heterocycle with fused benzene rings, provides extended π-conjugation and rigidity, distinguishing it from simpler aromatic linkers like phenylene. The diphenylmethanimine moieties contribute electron-rich character, making the compound suitable for applications in optoelectronics and coordination chemistry.

Properties

IUPAC Name |

N-[7-(benzhydrylideneamino)phenazin-2-yl]-1,1-diphenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H26N4/c1-5-13-27(14-6-1)37(28-15-7-2-8-16-28)39-31-21-23-33-35(25-31)41-34-24-22-32(26-36(34)42-33)40-38(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZSLHCAXXLKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC3=C(C=C2)N=C4C=C(C=CC4=N3)N=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H26N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) typically involves the reaction of phenazine-2,7-diamine with benzophenone imine under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the imine bonds. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the imine groups to amines.

Substitution: The phenazine core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenazine derivatives depending on the electrophile used.

Scientific Research Applications

N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in drug design and development.

Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. The compound’s ability to chelate metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Bis(imine) Compounds

Key Observations:

- Core Structure: The phenazine core in the target compound enables superior π-conjugation compared to single benzene linkers (e.g., 1,3- or 1,4-phenylene in ), enhancing electronic delocalization for optoelectronic applications.

- Functional Groups: Diphenylmethanimine groups are less electron-deficient than pyridinyl () or thiadiazolo () moieties, favoring hole-transport properties in OLEDs.

- Thermal Stability: Phenazine derivatives typically exhibit higher melting points (e.g., >250°C inferred) due to rigidity, contrasting with 198–202°C for naphthalene-linked bis(imines) ().

Electronic and Optoelectronic Properties

- Phenazine vs. Phenylene Cores: Phenazine’s fused aromatic system reduces energy gaps (Eg) compared to phenylene-linked compounds, as seen in thiadiazolo-pyridazine dyes (Eg ~1.5 eV for NIR emission) .

- Electrochemical Behavior: The diphenylmethanimine groups may stabilize radical intermediates, similar to phenothiazine-anthraquinone donor-acceptor systems (). Cyclic voltammetry of related compounds shows reversible redox peaks at −0.8 to −1.2 V (vs. Ag/AgCl) .

Biological Activity

N,N'-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) is a phenazine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C25H24N4

- Molecular Weight : 424.48 g/mol

- CAS Number : 2376335-77-0

The compound features a phenazine core linked to two diphenylmethanimine groups, which contribute to its unique chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of N,N'-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) is hypothesized to involve several mechanisms:

- Reactive Oxygen Species (ROS) Production : Similar to other phenazines, this compound may induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells.

- DNA Intercalation : The planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes.

- Topoisomerase Inhibition : It may inhibit topoisomerases, enzymes crucial for DNA unwinding during replication.

- Metal Chelation : The nitrogen atoms in the phenazine structure can chelate metal ions, which may be essential for various biological processes.

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines:

- Acute Myeloid Leukemia (AML) : Exhibits significant potency with EC50 values considerably lower than those observed in normal cells, indicating selective toxicity towards cancerous cells.

- Other Cancer Types : Preliminary data suggest efficacy against other leukemia types and solid tumors.

Antimicrobial Properties

N,N'-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) has also shown promising antimicrobial activity:

- Bacterial Inhibition : Effective against various strains of bacteria, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Fungal Activity : Demonstrated antifungal properties against common pathogens.

Research Findings and Case Studies

Several studies have investigated the biological activities of phenazine derivatives, including N,N'-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.